Ac-Phe-Arg-AMC HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ac-Phe-Arg-AMC hydrochloride is a versatile compound used in various scientific research applications. It is a fine chemical with the CAS number 177028-04-5. The compound is soluble in water, ethanol, and acetone, but insoluble in ether . Ac-Phe-Arg-AMC hydrochloride is primarily used as a building block in the synthesis of complex compounds and research chemicals .

準備方法

Synthetic Routes and Reaction Conditions

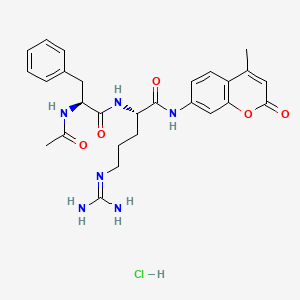

The synthesis of Ac-Phe-Arg-AMC hydrochloride involves the coupling of N-acetyl-L-phenylalanine (Ac-Phe) with L-arginine (Arg) and 7-amino-4-methylcoumarin (AMC). The reaction typically occurs in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial Production Methods

Industrial production methods for Ac-Phe-Arg-AMC hydrochloride are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

Ac-Phe-Arg-AMC hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release AMC, which is a fluorescent molecule used in various assays.

Oxidation and Reduction: The phenylalanine and arginine residues can undergo oxidation and reduction reactions under specific conditions.

Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous solutions at neutral or slightly acidic pH.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Hydrolysis: Produces AMC and the corresponding peptides.

Oxidation and Reduction: Leads to modified phenylalanine and arginine residues.

Substitution: Results in substituted derivatives of the original compound.

科学的研究の応用

Monitoring Protease Activity

Protease Assays

Ac-Phe-Arg-AMC HCl serves as an effective substrate for measuring the activity of several cysteine proteases, including cathepsins B, K, and L. Its fluorogenic properties allow for real-time monitoring of proteolytic activity through fluorescence intensity changes upon substrate cleavage. This feature is crucial in understanding the role of these enzymes in physiological and pathological processes.

Case Study: Cathepsin B Activity

A study demonstrated that this compound could specifically monitor cathepsin B activity across a range of pH levels (4.6 to 7.2), making it a versatile tool for assessing enzyme function in different biological environments. The substrate exhibited robust hydrolysis rates at both acidic and neutral pH conditions, which is essential for studying cathepsin B's role in diseases such as cancer and neurodegenerative disorders .

Cancer Research

Therapeutic Targeting

In cancer research, this compound has been employed to evaluate the efficacy of potential therapeutic agents that inhibit protease activity. For instance, researchers have utilized this substrate to assess the impact of novel inhibitors on cathepsin B in breast cancer cell lines, revealing significant reductions in proteolytic activity, which correlates with reduced tumor progression .

Data Table: Inhibitory Effects on Cathepsin B

| Inhibitor | Concentration (µM) | Relative Activity (%) |

|---|---|---|

| Control | - | 100 |

| Z-Phe-Arg-AMC | 20 | 74.8 |

| CA-074Me | 50 | 52.6 |

| SnuCalCpI15 | 20 | 67.5 |

This table summarizes findings from a study where various inhibitors were tested against cathepsin B using this compound as the substrate .

Neurological Studies

Role in Neurodegeneration

this compound is also instrumental in neurological research, particularly concerning the role of cathepsins in neurodegenerative diseases like Alzheimer's disease. The ability to monitor cathepsin B activity in neuronal cells provides insights into how these enzymes contribute to neurodegeneration and potential therapeutic interventions.

Case Study: Alzheimer’s Disease

A recent investigation highlighted the correlation between elevated cathepsin B activity and neurodegenerative markers in Alzheimer's models. Using this compound allowed researchers to quantify enzyme activity effectively, linking it to disease progression .

Methodological Advancements

Fluorometric Techniques

The use of this compound has led to advancements in fluorometric assay techniques for protease detection. Researchers have optimized assay conditions to enhance sensitivity and specificity, allowing for the detection of low levels of protease activity that are often missed with traditional methods.

Optimization Parameters

- pH Range: Effective monitoring across pH 4.6 to 7.2

- Temperature: Assays conducted at physiological temperatures (37°C)

- Substrate Concentration: Optimal concentrations around 40 µM for maximum sensitivity

作用機序

The primary mechanism of action of Ac-Phe-Arg-AMC hydrochloride involves its use as a substrate for proteases. When cleaved by specific proteases, the compound releases AMC, which fluoresces and can be quantitatively measured. This property makes it valuable for studying enzyme activity and inhibition . The molecular targets include various proteases, and the pathways involved are related to proteolytic cleavage and fluorescence detection .

類似化合物との比較

Similar Compounds

Z-Phe-Arg-AMC: Another fluorogenic substrate used in protease assays.

Z-Arg-Arg-AMC: Used for monitoring cathepsin B activity.

Ac-Arg-His-Lys-Lys-AMC: Utilized in deacetylation studies.

Uniqueness

Ac-Phe-Arg-AMC hydrochloride is unique due to its specific substrate properties for certain proteases, making it highly valuable in enzyme kinetics and inhibition studies. Its solubility in various solvents and stability under different conditions further enhance its utility in research .

生物活性

Ac-Phe-Arg-AMC hydrochloride (Ac-Phe-Arg-AMC HCl) is a fluorogenic peptide substrate widely utilized in biochemical research, particularly for studying protease activity. This article delves into its biological activity, synthesis, applications, and relevant research findings, supported by data tables and case studies.

This compound is synthesized through the coupling of N-acetyl-L-phenylalanine (Ac-Phe) with L-arginine (Arg) and 7-amino-4-methylcoumarin (AMC). The synthesis typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions, ensuring high yield and purity suitable for laboratory applications.

Table 1: Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₈ClN₃O₃ |

| Molecular Weight | 303.76 g/mol |

| Solubility | Soluble in water and organic solvents |

| Fluorescent Tag | 7-amino-4-methylcoumarin (AMC) |

The primary mechanism of action for this compound involves its role as a substrate for various proteases. Upon cleavage by specific enzymes, it releases AMC, which fluoresces upon excitation. This fluorescence can be quantitatively measured, making it an effective tool for studying enzyme kinetics and inhibition .

3. Applications in Scientific Research

This compound is extensively used across several fields:

- Biochemistry : It serves as a substrate in protease assays to investigate enzyme kinetics and inhibition mechanisms.

- Cell Biology : Employed in fluorescence-based assays to monitor cellular processes such as apoptosis and cell signaling.

- Medicine : Investigated for potential therapeutic applications in diseases like cancer and neurodegenerative disorders.

- Industry : Utilized in the development of diagnostic kits and research tools .

4. Case Studies and Research Findings

Several studies have highlighted the significance of this compound in protease research:

Case Study 1: Plasma Kallikrein Inhibition

A study demonstrated the use of Ac-Phe-Arg-AMC as a substrate to assess the inhibition of plasma kallikrein, a serine protease involved in blood coagulation. The assay revealed significant insights into the enzyme's activity modulation by various inhibitors, showcasing its applicability in therapeutic research .

Case Study 2: Enzyme Kinetics

In another research effort, this compound was employed to study the kinetic parameters of trypsin-like proteases. The initial reaction rates were determined using fluorescence measurements, providing valuable data on substrate specificity and catalytic efficiency .

Table 2: Comparison of Fluorogenic Substrates

| Compound | Specificity | Applications |

|---|---|---|

| This compound | Proteases | Enzyme kinetics, inhibition studies |

| Z-Phe-Arg-AMC | Proteases | Fluorescent assays |

| Ac-Orn-Phe-Arg-AMC | Kallikrein-related | Substrate for specific proteases |

This compound is unique due to its specific substrate properties for certain proteases, enhancing its utility in enzyme kinetics studies compared to other fluorogenic substrates .

6. Conclusion

This compound is a critical tool in biochemical research due to its fluorescent properties and specificity for proteases. Its synthesis, mechanisms of action, and diverse applications make it invaluable for studying enzymatic processes. Ongoing research continues to explore its potential therapeutic applications, particularly in understanding complex diseases.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6O5.ClH/c1-16-13-24(35)38-23-15-19(10-11-20(16)23)32-25(36)21(9-6-12-30-27(28)29)33-26(37)22(31-17(2)34)14-18-7-4-3-5-8-18;/h3-5,7-8,10-11,13,15,21-22H,6,9,12,14H2,1-2H3,(H,31,34)(H,32,36)(H,33,37)(H4,28,29,30);1H/t21-,22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIGAHSFTWJKEI-VROPFNGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClN6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。